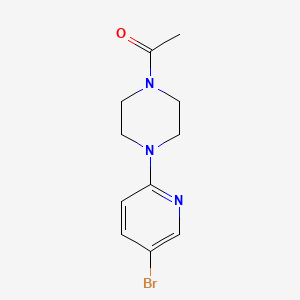
7-Nitro-3,4-Dihydro-2H-1,4-benzoxazin
Übersicht
Beschreibung
7-Nitro-3,4-dihydro-2H-1,4-benzoxazine, also known as 7-Nitro-1,4-benzoxazine, is an organic compound which has been studied for its wide range of applications. 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine has been used in a variety of scientific research applications, including as a biochemical reagent and as a pharmaceutical intermediate. In addition, 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Organische Verbindungen
“7-Nitro-3,4-Dihydro-2H-1,4-benzoxazin” wird unter die organischen Verbindungen, insbesondere unter die organoheterocyclischen Verbindungen klassiert. Diese Verbindungen werden in verschiedenen Forschungsbereichen eingesetzt, darunter die Entwicklung neuer Medikamente, Materialwissenschaften und Umweltwissenschaften.
Pharmazeutisches Zwischenprodukt
Diese Verbindung wird als pharmazeutisches Zwischenprodukt verwendet . Pharmazeutische Zwischenprodukte sind entscheidend für die Produktion von pharmazeutischen Wirkstoffen (APIs), die dann zur Herstellung von Medikamenten eingesetzt werden.
Allosterische Enhancer
Benzoxazine, eine Klasse von Verbindungen, zu der auch “this compound” gehört, sind bekannt als allosterische Enhancer der Agonistenaktivität am A1-Adenosinrezeptor . Dies deutet auf mögliche Anwendungen bei der Entwicklung von Medikamenten, die auf den A1-Adenosinrezeptor abzielen, der eine Rolle bei verschiedenen physiologischen Prozessen spielt, darunter die Schlafregulation und die Schmerzempfindung.
Forschung zur Inhibitoren-Bindungsstelle
Benzoxazine wurden in der Forschung zur Untersuchung von Unterschieden in den Bindungsstellen von Inhibitoren verwendet . Diese Forschung kann zur Entwicklung von artspezifischen Inhibitoren führen, die zur Entwicklung gezielterer und effektiverer Medikamente eingesetzt werden können.
Synthese und medizinische Bedeutung
Die Synthese und medizinische Bedeutung von Benzoxazinen, einschließlich “this compound”, wurden umfassend untersucht . Diese Studien tragen zu unserem Verständnis der chemischen Eigenschaften dieser Verbindungen und ihrer potenziellen therapeutischen Anwendungen bei.
Löslichkeitsforschung
Die Löslichkeit von “this compound” wurde dokumentiert . Das Verständnis der Löslichkeit einer Verbindung ist in vielen Forschungsbereichen entscheidend, darunter die Arzneimittelformulierung und die Umweltwissenschaften.
Safety and Hazards
7-Nitro-3,4-dihydro-2H-1,4-benzoxazine is classified as Acute Tox. 3 Oral . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
7-nitro-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-10(12)6-1-2-7-8(5-6)13-4-3-9-7/h1-2,5,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCFDUNYLMTXFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593572 | |
| Record name | 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120711-81-1 | |
| Record name | 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

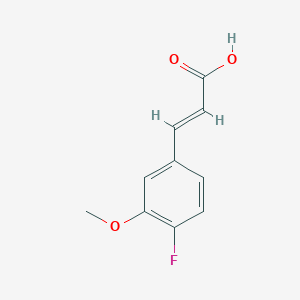
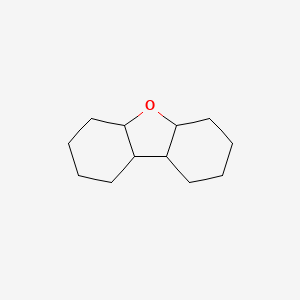
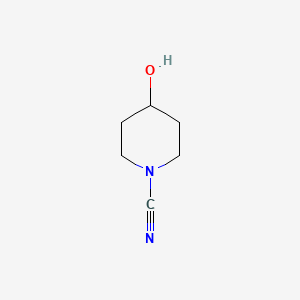

![3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine](/img/structure/B1343077.png)
![tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1343081.png)

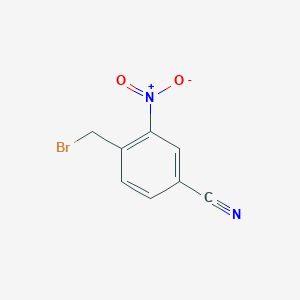

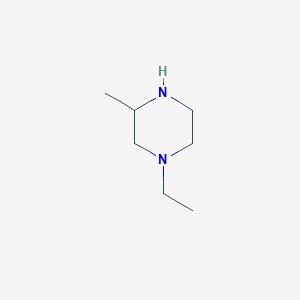
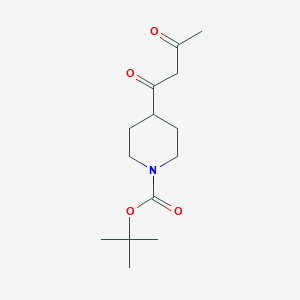
![4-[(5-Bromothiophen-2-yl)methyl]morpholine](/img/structure/B1343098.png)
